

# Technical Support Center: Colistin Methanesulfonate (CMS) MIC Testing

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## Compound of Interest

Compound Name: *Colistin methanesulfonate sodium salt*

Cat. No.: *B8101698*

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Welcome to the technical support center for colistin methanesulfonate (CMS) and colistin susceptibility testing. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address variability in Minimum Inhibitory Concentration (MIC) results.

## Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

**Question:** Why are my colistin MIC results inconsistent across different testing methods (e.g., gradient strips vs. broth microdilution)?

**Answer:** Significant variability between methods is a well-documented issue with colistin susceptibility testing. The primary reasons include:

- **Poor Agar Diffusion:** Colistin is a large polypeptide molecule that diffuses poorly and slowly into agar.<sup>[1][2]</sup> This makes methods like disk diffusion (DD) and gradient diffusion strips (e.g., E-test) unreliable, often underestimating the true MIC and leading to high rates of very major errors (VMEs), or false susceptibility.<sup>[3][4][5]</sup>
- **Method-Specific Biases:** Gradient tests have been shown to be particularly problematic. Both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical

and Laboratory Standards Institute (CLSI) have issued warnings against their use for clinical susceptibility testing due to poor accuracy, especially for MIC values near the breakpoint.[1][6][7] Automated systems like Vitek-2 have also shown conflicting performance with high error rates in some studies.[3][6]

- **Reference Method:** Broth microdilution (BMD) is the internationally recognized "gold standard" and reference method recommended by both CLSI and EUCAST.[3][6] Discrepancies should always be resolved by comparing to a properly performed BMD assay.

**Question:** My MIC results seem unexpectedly high or low. What are the most common chemical and environmental factors that could cause this?

**Answer:** Several factors related to your reagents and setup can dramatically skew colistin MIC results:

- **Incorrect Colistin Form:** Assays must be performed using colistin sulfate.[1] Colistin methanesulfonate (CMS) is an inactive prodrug that hydrolyzes in vitro to the active colistin form.[1][8] This conversion is slow and incomplete during a standard MIC incubation, leading to falsely high (resistant) MICs.[1]
- **Cation Concentration:** The concentration of divalent cations ( $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$ ) in the Mueller-Hinton Broth (MHB) is critical. These cations compete with the positively charged colistin molecule for binding sites on the negatively charged bacterial lipopolysaccharide (LPS).
  - **High Cation Levels:** Can increase MIC values by antagonizing colistin's activity.[9][10]
  - **Low Cation Levels:** Can lead to falsely low MICs.
  - **Solution:** Always use cation-adjusted Mueller-Hinton Broth (CAMHB) and verify the concentrations are within the recommended range.
- **Plastic Binding:** Colistin is a cationic molecule that readily adheres to the surface of negatively charged polystyrene microtiter plates.[4][11] This binding can remove the antibiotic from the broth, reducing the effective concentration and leading to falsely elevated MICs. While adding surfactants like Polysorbate-80 can mitigate this, it is not currently recommended by CLSI or EUCAST as the surfactant itself may have antimicrobial effects.[1][4]

Question: I am observing "skipped wells" or inconsistent growth in my broth microdilution assay. What does this indicate?

Answer: The phenomenon of "skipped wells"—where bacterial growth appears in a well with a higher antibiotic concentration but not at a lower one—is often an indicator of heteroresistance.  
[12]

- **Heteroresistance Definition:** This occurs when a bacterial population, thought to be susceptible, contains a small, resistant subpopulation.[13][14] Standard MIC testing, with its standard inoculum size, may not detect this subpopulation.
- **Implications:** During treatment, the susceptible majority is killed off, allowing the resistant subpopulation to proliferate, which can lead to therapeutic failure.[15] Heteroresistance is a known issue with colistin and cannot be detected reliably by routine susceptibility tests.[13][15]
- **Detection:** Specialized methods like Population Analysis Profiling (PAP) are required to quantify resistant subpopulations.[14][16]

Question: I used Colistin Methanesulfonate (CMS) for my MIC test because it is the form used for patient administration. Is this the correct approach?

Answer: No, this is incorrect and a common source of error. For in vitro susceptibility testing, colistin sulfate must be used.[1]

CMS is an inactive prodrug administered to patients, which then converts in vivo to active colistin.[8] The rate of this conversion is influenced by physiological conditions (temperature, pH).[17][18] In the controlled environment of an MIC assay, this conversion is unpredictable and incomplete, meaning the bacteria are not exposed to a known concentration of the active drug. This results in erroneously high and unreliable MIC values.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended reference method for colistin MIC testing?

The broth microdilution (BMD) method is the recommended gold standard and reference method by both CLSI and EUCAST for determining colistin susceptibility.[3][11]

Q2: What is the difference between Colistin Methanesulfonate (CMS) and Colistin Sulfate?

CMS is a less toxic, inactive prodrug of colistin created by attaching methanesulfonate groups to the primary amine groups of the colistin molecule.<sup>[8]</sup> This form is used for parenteral administration. In aqueous solutions and in vivo, CMS hydrolyzes to release the active, more toxic colistin.<sup>[17][19]</sup> Colistin sulfate is the stable, active form of the drug that should be used for all in vitro susceptibility testing.<sup>[1]</sup>

Q3: Which Quality Control (QC) strains should I use?

Proper quality control is essential. Both a susceptible and a resistant strain should be included in each run. Recommended strains include:

- *Escherichia coli* ATCC 25922 (susceptible control)<sup>[3]</sup>
- *Pseudomonas aeruginosa* ATCC 27853 (susceptible control)<sup>[3]</sup>
- *Escherichia coli* NCTC 13846 (mcr-1 positive, resistant control)<sup>[1][3]</sup>

Q4: Can I use disk diffusion or gradient strips for routine colistin testing?

No. Due to the large size and poor diffusion of the colistin molecule in agar, both disk diffusion and gradient strip methods are considered unreliable and are not recommended by CLSI or EUCAST.<sup>[1][3][7]</sup>

Q5: What is colistin heteroresistance and how can I detect it?

Colistin heteroresistance is the presence of a resistant subpopulation within a larger, susceptible bacterial population.<sup>[13]</sup> It is often missed by standard MIC methods.<sup>[15]</sup> The gold standard for its detection is a specialized and labor-intensive method called Population Analysis Profiling (PAP), which involves plating a large bacterial inoculum onto agar plates with varying concentrations of colistin and counting the colonies after incubation.<sup>[14][16]</sup>

## Data Summaries

Table 1: Comparison of Common Colistin Susceptibility Testing Methods

Method	Advantages	Disadvantages	CLSI/EUCAST Recommendation
Broth Microdilution (BMD)	High reproducibility when performed correctly.	Labor-intensive; susceptible to plastic binding and cation variability.	Recommended Reference Method[3][6]
Agar Dilution (AD)	Some studies show high reproducibility, less affected by plastic binding.[12]	Labor-intensive, not widely used in clinical labs.	Not the primary reference method, but considered reliable in some studies.[4][12]
Gradient Diffusion (E-test)	Simple to perform.	Unreliable; poor agar diffusion leads to underestimation of MICs and high error rates.[1][4]	Not Recommended[7]
Disk Diffusion (DD)	Simple, low cost.	Unreliable; cannot distinguish between susceptible and resistant isolates.[1][3]	Not Recommended[1][3]
Automated Systems	High throughput, automated reading.	Variable performance; high error rates reported in multiple studies.[6][20]	Use with caution; verify with BMD.

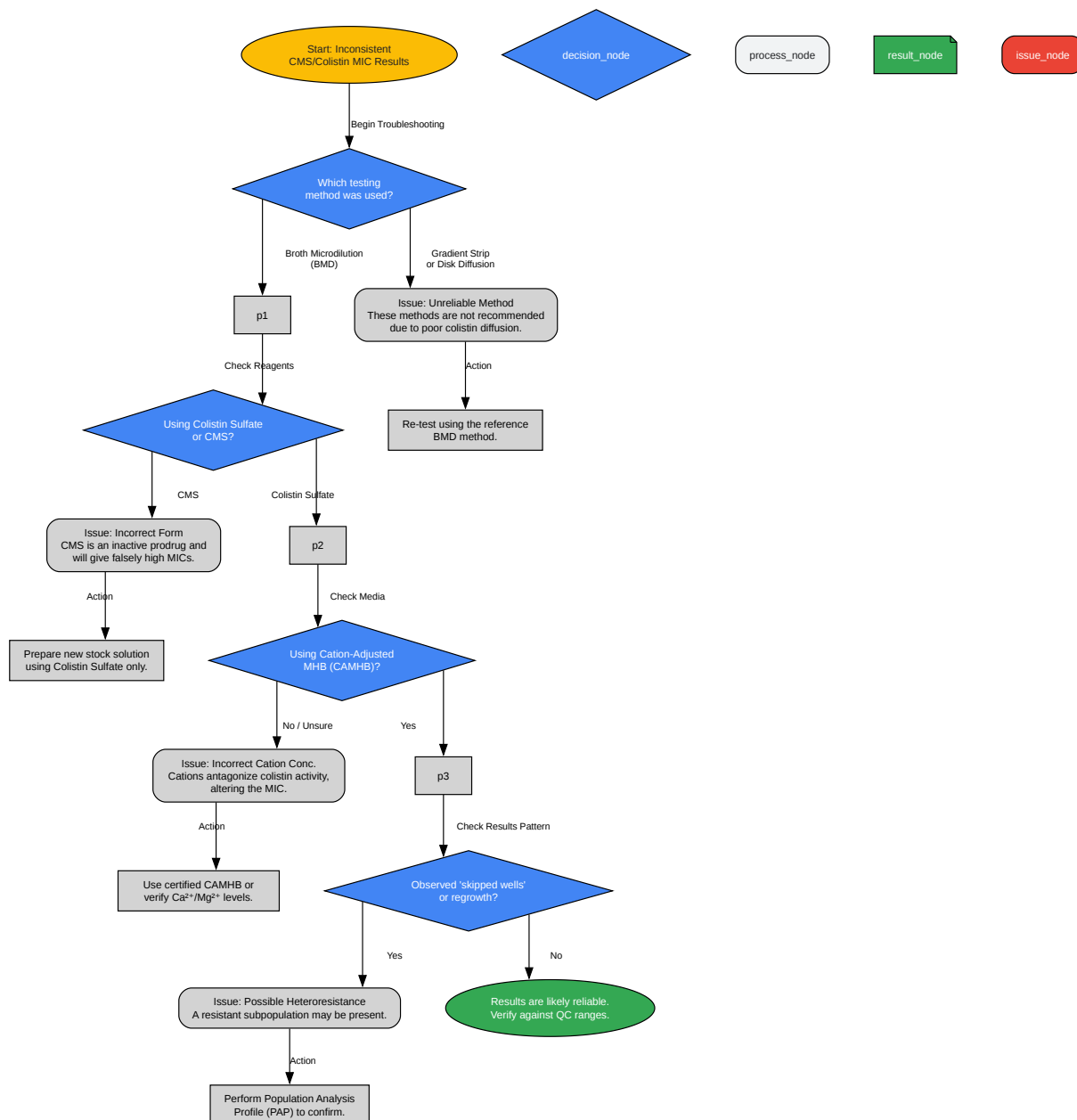
Table 2: Key Factors Causing Variability in Colistin MIC Results

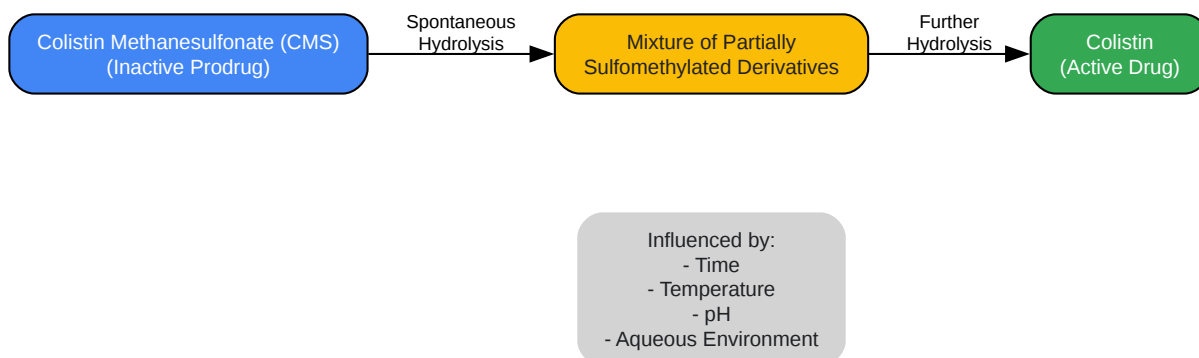
Factor	Effect on MIC	Recommendation
Use of CMS instead of Colistin Sulfate	Falsely increases MIC	Always use colistin sulfate for in vitro testing.[1]
Cation Concentration (Ca <sup>2+</sup> , Mg <sup>2+</sup> )	High levels increase MIC; Low levels decrease MIC	Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[6]
Binding to Polystyrene Plates	Increases apparent MIC by reducing available colistin	Be aware of this phenomenon. Use non-treated polystyrene trays as per guidelines.[11]
Heteroresistance	Can cause "skipped wells" and treatment failure	If suspected, confirm with Population Analysis Profiling (PAP).[12][13]
Inoculum Concentration	Incorrect density can alter results	Standardize inoculum to 0.5 McFarland before dilution.[6]
Incubation Time	Deviations can affect growth and results	Incubate for 16-20 hours.[6]

Table 3: Recommended Quality Control (QC) Ranges for Colistin

QC Strain	MIC Range (µg/mL)
E. coli ATCC® 25922™	0.25 - 2[1]
P. aeruginosa ATCC® 27853™	0.5 - 4[1]
E. coli NCTC 13846 (mcr-1 positive)	4 - 8[1]

## Visualizations





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Address: 3281 E Guasti Rd

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